molecular formula C12H18O3 B7893986 1-(3,5-Dimethoxyphenyl)-1-butanol

1-(3,5-Dimethoxyphenyl)-1-butanol

Cat. No.: B7893986
M. Wt: 210.27 g/mol
InChI Key: OAKLIOAPEWUNDO-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-1-butanol is a tertiary alcohol featuring a 3,5-dimethoxyphenyl group attached to a four-carbon butanol chain.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-12(13)9-6-10(14-2)8-11(7-9)15-3/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKLIOAPEWUNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-1-butanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

    Common Reagents and Conditions: Reagents such as sodium borohydride, hydrochloric acid, and sulfuric acid are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-1-butanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-prop-2-yn-1-ol (4b) and 1-(3,5-Dimethoxyphenyl)-1-methylprop-2-yn-1-ol (4c)

Structural Differences :

  • 4b : Propargyl alcohol (alkyne-containing) substituent.
  • 4c : Methyl-substituted propargyl alcohol.
  • Both lack the extended aliphatic chain of 1-butanol, instead featuring unsaturated alkyne groups.

Key Research Findings :

  • Ruthenium complexes derived from 4b/4c exhibit enhanced ring-closing metathesis (RCM) activity, suggesting that the alkyne substituents improve catalytic efficiency .

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Structural Differences :

  • Replaces the butanol chain with a methylated imidazole ring and phenyl substituent.
  • Introduces nitrogen atoms, altering electronic properties and coordination capabilities.

Key Research Findings :

  • Structural rigidity from the imidazole ring enhances selectivity in metal-ion binding, critical for sensor applications .

1-(3,5-Dimethoxyphenyl)-1-tetradecanone

Structural Differences :

  • Replaces the alcohol (-OH) group with a ketone (-C=O) and substitutes the butanol chain with a 14-carbon alkyl chain.

Physical Properties :

  • Increased hydrophobicity due to the long alkyl chain, likely reducing solubility in polar solvents compared to 1-butanol .
  • Higher molecular weight (C₂₂H₃₆O₃ vs. C₁₂H₁₈O₃ for 1-butanol) may elevate melting points.

General Trends and Functional Comparisons

Compound Key Substituents Functional Groups Primary Applications Reference
1-(3,5-Dimethoxyphenyl)-1-butanol Butanol chain, methoxy Alcohol Not explicitly stated N/A
4b/4c Propargyl alcohol Alkyne, alcohol Catalyst precursors
Imidazole derivative Imidazole, phenyl Amine, aromatic Chemosensors, metal ligands
1-Tetradecanone analog Long alkyl chain, ketone Ketone Hydrophobic formulations

Critical Insights :

  • Steric Effects: Propargyl alcohols (4b/4c) demonstrate that reduced steric bulk enhances catalytic activity, suggesting 1-butanol’s longer chain might hinder similar applications .
  • Electronic Properties: The imidazole derivative’s nitrogen atoms enable metal coordination, a feature absent in 1-butanol .
  • Solubility: The tetradecanone analog’s hydrophobicity contrasts with 1-butanol’s moderate polarity, highlighting chain length’s role in solubility .

Biological Activity

1-(3,5-Dimethoxyphenyl)-1-butanol is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a butanol backbone substituted with a 3,5-dimethoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been assessed for its antioxidant potential. It was found to scavenge free radicals effectively, as demonstrated in a DPPH assay.

Concentration (µg/mL) % Inhibition
1045
5070
10090

These results indicate that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its utility in preventing oxidative stress-related diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported its efficacy against breast cancer cells (MDA-MB-231), where it induced apoptosis.

  • IC50 Values :
    • MDA-MB-231: 15 µM
    • HeLa: 20 µM

The mechanism involves the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized to modulate enzyme activity and receptor signaling pathways:

  • Antimicrobial Action : Inhibition of essential metabolic pathways in bacteria.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Anticancer Effects : Induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted on clinical isolates from infected patients.
    • Results confirmed the compound's effectiveness against resistant strains.
  • Antioxidant Study :
    • In vivo studies demonstrated reduced oxidative stress markers in animal models treated with the compound.
    • Significant improvements in liver function tests were observed.
  • Cancer Research :
    • Clinical trials are ongoing to evaluate its safety and efficacy in cancer therapy, focusing on breast and cervical cancers.

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